![molecular formula C22H20N4O2 B2458579 1-(2-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)-3-(4-メトキシベンジル)尿素 CAS No. 1795420-68-6](/img/structure/B2458579.png)
1-(2-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)-3-(4-メトキシベンジル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a complex organic compound that features an imidazo[1,2-a]pyridine scaffold. This scaffold is known for its significant role in organic synthesis and pharmaceutical chemistry due to its versatile chemical properties and potential biological activities .
科学的研究の応用
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to inhibit enzymes like acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .
Mode of Action
It is known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can demonstrate good inhibitory activities against enzymes like ache, bche, and lox .
生化学分析
Biochemical Properties
The compound 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea has been found to demonstrate good inhibitory activities against enzymes such as AChE, BChE, and LOX This suggests that it interacts with these enzymes, potentially altering their function
Cellular Effects
These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory activities against AChE, BChE, and LOX suggest that it may bind to these enzymes, potentially inhibiting their activity . This could lead to changes in gene expression and other cellular processes.
準備方法
The synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea typically involves multi-step reactions. The imidazo[1,2-a]pyridine core can be synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
化学反応の分析
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
類似化合物との比較
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- Iridium(iii)–Cp-(imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol complexes*: These complexes are explored for their anticancer properties and mitochondrial targeting abilities .
4a, 4g, and 4l derivatives: These compounds also exhibit significant inhibitory activities against AChE, BChE, and LOX.
The uniqueness of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-28-17-11-9-16(10-12-17)14-23-22(27)25-19-7-3-2-6-18(19)20-15-26-13-5-4-8-21(26)24-20/h2-13,15H,14H2,1H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCUFHOGRQTNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide](/img/structure/B2458496.png)
![6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2458497.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2458498.png)
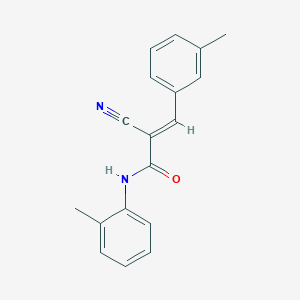
![2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2458503.png)
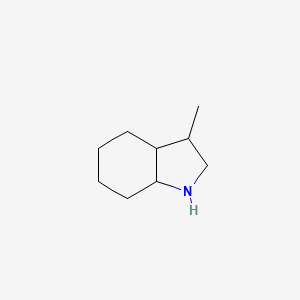

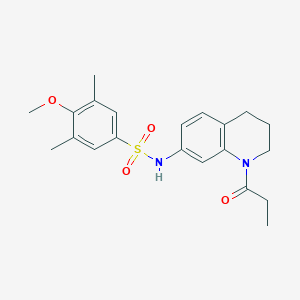
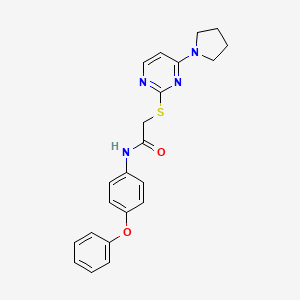
![Potassium;(2,2-difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)-trifluoroboranuide](/img/structure/B2458511.png)

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)
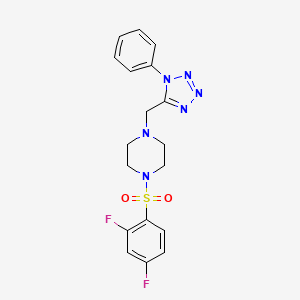
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2458519.png)
